molecular formula C8H8O3 B1296901 5-Hydroxy-2-methylbenzoic acid CAS No. 578-22-3

5-Hydroxy-2-methylbenzoic acid

Cat. No. B1296901
Key on ui cas rn: 578-22-3
M. Wt: 152.15 g/mol
InChI Key: ZIOYQUNKXJQXQY-UHFFFAOYSA-N
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Patent
US09340522B2

Procedure details

To a mixture of 107 g 5-hydroxy-2-methylbenzoic acid (compound described in example F1 step 2) in 1000 ml methanol 251.1 g thionylchloride is added dropwise. The mixture is heated to reflux and stirred two hours at RT. After the solvent has been largely evaporated from the mixture under reduced pressure, 100 ml water are added and the reaction mixture is adjusted to pH 7 with saturated aqueous sodium hydrogen carbonate solution. The aqueous phase is extracted with 200 ml EA three times, the combined organics are dried over MgSO4, and the solvent is removed under reduced pressure yielding methyl 5-hydroxy-2-methylbenzoate, which is used for the next step without further purification.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:12]O>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:12])=[O:8]

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
OC=1C=CC(=C(C(=O)O)C1)C
Name
Quantity
1000 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred two hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
After the solvent has been largely evaporated from the mixture under reduced pressure, 100 ml water
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 200 ml EA three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=CC(=C(C(=O)OC)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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